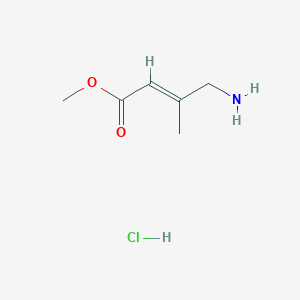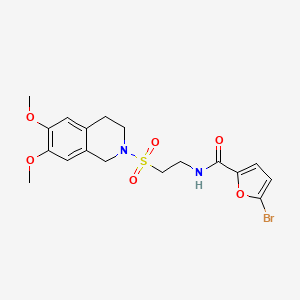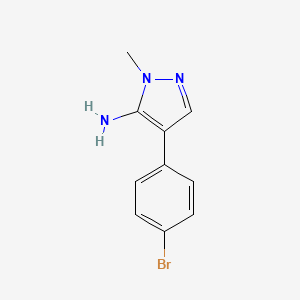![molecular formula C17H24N2O2 B2467393 (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide CAS No. 2629179-74-2](/img/structure/B2467393.png)
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide is a compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known as SERM 6411 and has been extensively studied for its potential applications in the field of breast cancer research.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves its binding to the estrogen receptor. It has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, which is a commonly used SERM. It acts as an antagonist of the estrogen receptor in breast tissue, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis, and reduce the expression of estrogen receptor alpha. It has also been shown to have anti-inflammatory effects and to reduce the levels of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide in lab experiments is its high binding affinity for the estrogen receptor. This makes it a useful tool for studying the effects of estrogen receptor signaling in breast cancer cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Another direction is to study its effects on other types of cancer cells and to investigate its potential as a treatment for other types of cancer. Additionally, future studies could focus on the development of more potent and selective SERMs based on the structure of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves several steps. The first step is the preparation of 2-methoxyphenylcyclobutanone, which is then converted into the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N,N-dimethylformamide and sodium hydride to form the corresponding alkene. The final step involves the reaction of the alkene with N,N-dimethylformamide and butyryl chloride to yield (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. It has also been shown to have anti-proliferative effects on breast cancer cells and to induce apoptosis.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)10-6-9-17(20)18-14-11-13(12-14)15-7-4-5-8-16(15)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBFSPQOQSITBX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)
![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)

![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)
![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)
![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)